Structural Tautomer Identity: Enamine (CAS 142892-71-5) vs. Imine (CAS 83507-70-4) Core Differentiation
The target compound is structurally confirmed as the enamine tautomer (C-NH2 connectivity) based on SMILES CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC and InChI Key LQYTVOZVGTZQHC-UHFFFAOYSA-N [1]. In contrast, the common alternative cataloged under CAS 83507-70-4 is the imine tautomer (C-NH-Ar connectivity) with SMILES CCOC(=O)C(=CNC1=CC=C(OC)C=C1)C(=O)OCC and InChI Key JBQNXIFJGSBDQB-UHFFFAOYSA-N . This constitutional isomerism is confirmed by distinct InChI Keys, unambiguous identifiers for different structural entities.
| Evidence Dimension | Constitutional tautomer identity (enamine vs. imine) |
|---|---|
| Target Compound Data | Enamine tautomer: C-NH2 connectivity; InChI Key LQYTVOZVGTZQHC-UHFFFAOYSA-N; SMILES CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC |
| Comparator Or Baseline | Imine tautomer (CAS 83507-70-4): C-NH-Ar connectivity; InChI Key JBQNXIFJGSBDQB-UHFFFAOYSA-N; SMILES CCOC(=O)C(=CNC1=CC=C(OC)C=C1)C(=O)OCC |
| Quantified Difference | Non-interconvertible constitutional isomers as commercial solids; distinct InChI Keys confirm different connectivity |
| Conditions | Authentic bulk solids as supplied commercially; structural identity verified by NMR and mass spectrometry per vendor certificates of analysis |
Why This Matters
Procurement of the correct tautomer is critical for reactions where the enamine form participates directly in cyclization (e.g., Gould-Jacobs quinoline synthesis), as the imine form may require different activation conditions or produce different intermediates.
- [1] PubChem. (2026). Compound Summary for CID 69978308: Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate. National Center for Biotechnology Information. View Source
